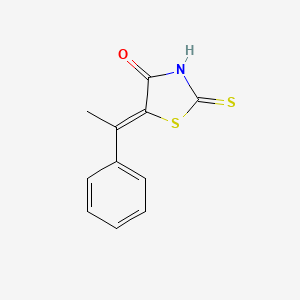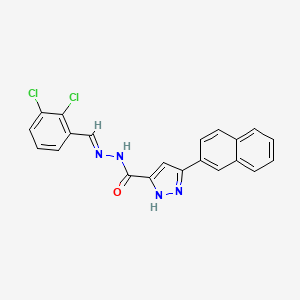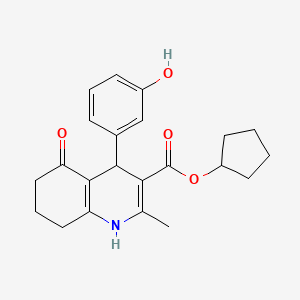![molecular formula C19H22ClNO2 B11690679 N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B11690679.png)
N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a phenyl group substituted with a butan-2-yl group and a chlorophenoxy group attached to a propanamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(butan-2-yl)phenylamine. This intermediate is then reacted with 3-chlorophenoxyacetic acid under appropriate conditions to form the desired propanamide derivative. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the amide bond formation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide has been explored for various scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound may be utilized in the development of new materials, coatings, and chemical intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-[4-(2-methylpropyl)phenyl]-2-(3-chlorophenoxy)propanamide
- N-[4-(butan-2-yl)phenyl]-2-(4-chlorophenoxy)propanamide
- N-[4-(butan-2-yl)phenyl]-2-(3-bromophenoxy)propanamide
Comparison: N-[4-(butan-2-yl)phenyl]-2-(3-chlorophenoxy)propanamide stands out due to its specific substitution pattern, which imparts unique chemical properties and reactivity. Compared to its analogs, the presence of the 3-chlorophenoxy group may enhance its biological activity and selectivity towards certain molecular targets. Additionally, the butan-2-yl group can influence the compound’s solubility and stability, making it suitable for specific applications.
Properties
Molecular Formula |
C19H22ClNO2 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-(3-chlorophenoxy)propanamide |
InChI |
InChI=1S/C19H22ClNO2/c1-4-13(2)15-8-10-17(11-9-15)21-19(22)14(3)23-18-7-5-6-16(20)12-18/h5-14H,4H2,1-3H3,(H,21,22) |
InChI Key |
UJEKRKVGVQAVDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2E)-2-(3,4-dimethoxybenzylidene)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanenitrile](/img/structure/B11690596.png)


![4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B11690613.png)


![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11690624.png)
![(5E)-5-(1H-benzimidazol-2-ylmethylene)-3-[4-(diethylamino)phenyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11690626.png)
![(2Z)-2-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690640.png)


![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11690669.png)
![(3Z)-4-bromo-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690674.png)
![(1E,1'Z)-N,N'-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine]](/img/structure/B11690675.png)
